MK-386

Übersicht

Beschreibung

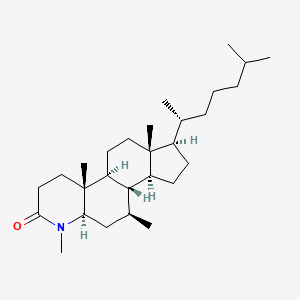

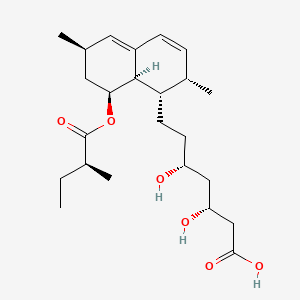

MK-386, auch bekannt als 4,7β-Dimethyl-4-aza-5α-cholestan-3-on, ist ein synthetischer, steroidaler Inhibitor des Enzyms 5α-Reduktase. Diese Verbindung wurde erstmals 1994 berichtet und wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von androgenabhängigen Erkrankungen wie Akne und Haarausfall (androgenetische Alopezie). Aufgrund von Beobachtungen der Hepatotoxizität während früher klinischer Studien wurde es jedoch nie vermarktet .

Wissenschaftliche Forschungsanwendungen

Chemistry: As a selective inhibitor of 5α-reductase type I, MK-386 has been used in studies to understand the enzyme’s role in steroid metabolism.

Biology: The compound has been used to investigate the biological pathways involving dihydrotestosterone, a potent androgen.

Medicine: this compound was investigated for its potential to treat androgen-dependent conditions such as acne and androgenic alopecia.

Wirkmechanismus

MK-386, also known as 4,7β-Dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal 5α-reductase inhibitor .

Pharmacokinetics

This compound is administered orally . It has been found to decrease concentrations of DHT in serum and sebum without affecting DHT concentrations in semen . The drug was generally well tolerated by all subjects; reversible aspartate aminotransferase/alanine aminotransferase elevations were observed in two subjects at the 50-mg dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug was discontinued in early clinical trials due to observations of hepatotoxicity such as elevated liver enzymes . This suggests that the liver environment can influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

MK-386 plays a crucial role in biochemical reactions by inhibiting the activity of 5α-reductase type 1. This enzyme is responsible for the reduction of testosterone to dihydrotestosterone, a potent androgen that influences various physiological processes. By inhibiting 5α-reductase type 1, this compound reduces the concentration of dihydrotestosterone in serum and sebum without significantly affecting testosterone levels . This selective inhibition is particularly important in tissues where type 1 isozyme is predominant.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By reducing dihydrotestosterone levels, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in dihydrotestosterone levels can lead to decreased androgenic activity, which may impact processes such as cell proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues such as the skin and prostate, where dihydrotestosterone plays a critical role.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 5α-reductase type 1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to reduced levels of the latter in target tissues . The selective inhibition of type 1 isozyme by this compound is achieved through its unique chemical structure, which allows it to interact specifically with the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is generally well-tolerated and maintains its inhibitory effects on 5α-reductase type 1 over extended periods . Reversible elevations in aspartate aminotransferase and alanine aminotransferase levels have been observed at higher doses, indicating potential liver toxicity with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces dihydrotestosterone levels without significant adverse effects . At higher doses, the compound can cause reversible liver enzyme elevations, indicating potential toxicity . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of 5α-reductase type 1. This inhibition affects the metabolic flux of androgens, leading to reduced levels of dihydrotestosterone and altered levels of other metabolites . The compound’s interaction with 5α-reductase type 1 is a key aspect of its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The selective distribution of this compound to tissues with high 5α-reductase type 1 activity is crucial for its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with 5α-reductase type 1. The compound is directed to specific compartments or organelles where the enzyme is active . This targeted localization enhances the compound’s inhibitory effects on dihydrotestosterone production.

Vorbereitungsmethoden

Die Synthese von MK-386 umfasst mehrere Schritte, beginnend mit einer steroidalen Vorstufe. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

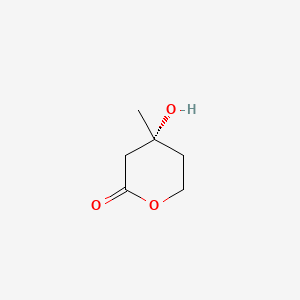

Bildung des Aza-Steroid-Kerns:

Methylierung: Die Einführung von Methylgruppen an bestimmten Positionen am Steroidkern.

Oxidation: Die Einführung einer Ketongruppe an der gewünschten Position.

Die Reaktionsbedingungen für diese Schritte beinhalten oft die Verwendung von starken Basen, Oxidationsmitteln und spezifischen Katalysatoren, um die richtige Stereochemie und die Platzierung der funktionellen Gruppe zu gewährleisten .

Analyse Chemischer Reaktionen

MK-386 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

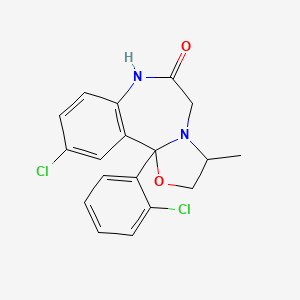

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von dem verwendeten Reduktionsmittel.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Aza-Gruppe, um verschiedene Analoga zu bilden.

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas für die Reduktion, Halogenierungsmittel für die Substitution und starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als selektiver Inhibitor von 5α-Reduktase Typ I wurde this compound in Studien verwendet, um die Rolle des Enzyms im Steroidstoffwechsel zu verstehen.

Biologie: Die Verbindung wurde verwendet, um die biologischen Pfade zu untersuchen, die Dihydrotestosteron, ein starkes Androgen, beinhalten.

Medizin: this compound wurde auf sein Potenzial untersucht, androgenabhängige Erkrankungen wie Akne und androgenetische Alopezie zu behandeln.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv das Enzym 5α-Reduktase Typ I hemmt. Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron verantwortlich, ein stärkeres Androgen. Durch die Hemmung dieses Enzyms reduziert this compound den Dihydrotestosteronspiegel in Geweben, in denen 5α-Reduktase Typ I überwiegend exprimiert wird, wie z. B. Haut und Leber. Diese Reduktion des Dihydrotestosteronspiegels führt zu einer verringerten androgenen Aktivität in diesen Geweben .

Vergleich Mit ähnlichen Verbindungen

MK-386 ist einzigartig in seiner Selektivität für 5α-Reduktase Typ I. Andere ähnliche Verbindungen umfassen:

Finasterid: Ein selektiver Inhibitor von 5α-Reduktase Typ II, der hauptsächlich in der Prostata exprimiert wird.

Während Finasterid und Dutasterid vermarktet und klinisch eingesetzt werden, wurde this compound aufgrund von Hepatotoxizität eingestellt. Die hohe Selektivität von this compound für 5α-Reduktase Typ I macht es zu einem wertvollen Werkzeug für die Forschung in die spezifischen Rollen dieses Enzyms .

Eigenschaften

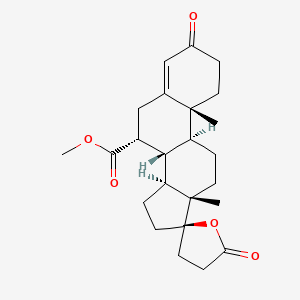

IUPAC Name |

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZDXHKQDPUMA-MVJJLJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935926 | |

| Record name | MK-386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158493-17-5 | |

| Record name | (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158493-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7beta-Dimethyl-4-azacholestan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-386 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

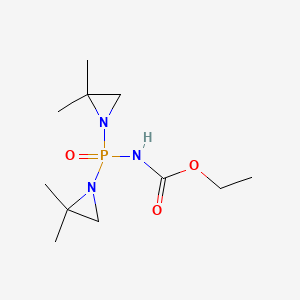

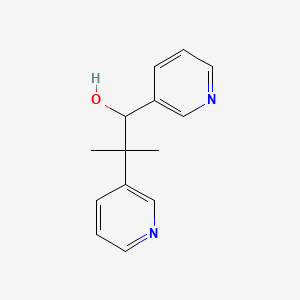

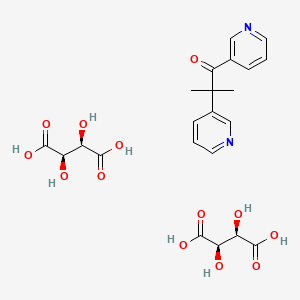

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)

![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)